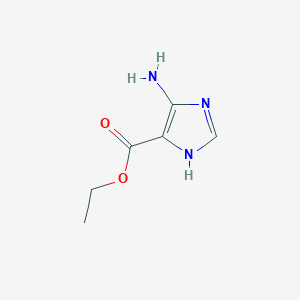

Ethyl 4-amino-1H-imidazole-5-carboxylate

Beschreibung

Contextualizing Ethyl 4-amino-1H-imidazole-5-carboxylate within Imidazole (B134444) Chemistry and Heterocyclic Compounds

This compound belongs to the vast and vital class of heterocyclic compounds, which are cyclic compounds containing at least two different elements in the ring. Specifically, it is a derivative of imidazole, a five-membered aromatic ring with two nitrogen atoms. The imidazole ring is a fundamental structural motif found in numerous natural products, including the amino acid histidine and purine (B94841) bases of nucleic acids, highlighting its profound biological significance.

The presence of both an amino group (-NH2) and an ethyl carboxylate (-COOC2H5) group on the imidazole core endows this compound with a rich and varied chemical personality. The amino group can act as a nucleophile or a base, while the ester group can undergo hydrolysis, amidation, or reduction. This multi-functional nature makes it a highly versatile reagent in organic synthesis, allowing for the construction of more complex molecular architectures.

Significance of this compound in Scientific Inquiry

The scientific importance of this compound stems from its utility as a precursor and intermediate in several key areas of chemical science.

One of the most critical roles of this compound is as a key intermediate in the synthesis of purines and their analogues. Purines are fundamental components of DNA and RNA, and their derivatives are often explored for therapeutic applications. The imidazole ring of the compound provides the necessary five-membered ring precursor for the construction of the bicyclic purine core. For instance, it can be used in the synthesis of various substituted purines by reacting it with appropriate reagents to form the second, six-membered ring.

Furthermore, this compound serves as a versatile starting material for the synthesis of other complex heterocyclic systems. For example, it is a documented intermediate in the preparation of 1,5-diaryl-1H-imidazole-4-carboxylates, which are investigated for their potential biological activities. nih.gov The reactivity of its functional groups allows for a stepwise and controlled construction of diverse molecular scaffolds.

The imidazole nucleus is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Consequently, derivatives of this compound are of significant interest in drug discovery.

Research has shown that various imidazole derivatives exhibit a broad spectrum of pharmacological activities, including antiviral and antitumor effects. nih.gov For instance, a related compound, 5-carbamoyl-1H-imidazol-4-yl piperonylate, has demonstrated antitumor activity by inhibiting purine synthesis. nih.gov This suggests that the core 4-amino-imidazole-5-carboxylate scaffold is a promising starting point for the design and synthesis of novel therapeutic agents. The ability to modify the amino and carboxylate groups allows for the generation of libraries of compounds for screening against various diseases. For example, asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized as potential inhibitors of the SARS-CoV-2 main protease. rsc.org

While direct evidence for the use of this compound in commercial agrochemicals is not extensively documented in publicly available literature, the broader class of imidazole derivatives has a significant presence in this sector. Imidazole-based compounds are known to exhibit fungicidal and herbicidal properties.

A notable lead in this area is the finding that coordination compounds of a closely related molecule, Ethyl 4-methyl-5-imidazolecarboxylate, act as Hill reaction inhibitors. chemicalbook.com The Hill reaction is a crucial part of photosynthesis, and its inhibition can lead to herbicidal effects. This suggests that the imidazole-5-carboxylate scaffold has the potential to be explored for developing new agrochemicals. Furthermore, a patent exists for the use of imidazole-5-carboximidates as fungicides, further highlighting the potential of this class of compounds in crop protection.

Evolution of Research on this compound and Related Imidazole Derivatives

The study of imidazole chemistry dates back to the 19th century, with the first synthesis of imidazole itself. However, the specific investigation of substituted imidazoles like this compound gained momentum with the growing understanding of their biological significance and synthetic utility in the 20th century.

Early research on aminoimidazole carboxylic acid esters focused on their fundamental reactivity and their role as precursors in the synthesis of purines, a cornerstone of nucleic acid chemistry. A notable early work by Cook et al. in 1948 described a multi-step reaction sequence involving Raney nickel for the synthesis of a related compound, Ethyl 5-aMino-1-Methyl-1H-iMidazole-4-carboxylate. chemicalbook.com

Over the decades, research has expanded to explore the diverse applications of these compounds. The development of new synthetic methodologies has allowed for more efficient and versatile ways to prepare and modify these imidazole derivatives. nih.gov In recent years, there has been a surge in interest in the medicinal chemistry applications of these compounds, with studies focusing on their potential as antiviral, and anticancer agents. nih.govrsc.org The evolution of research in this area reflects the broader trends in organic and medicinal chemistry, moving from fundamental synthesis to the rational design of functional molecules with specific biological targets.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-amino-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMORFFDAXJHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321878 | |

| Record name | Ethyl 4-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21190-16-9 | |

| Record name | 21190-16-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-amino-5-imidazolecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Ethyl 4 Amino 1h Imidazole 5 Carboxylate and Its Analogues

Classical Synthetic Routes to Ethyl 4-amino-1H-imidazole-5-carboxylate

Traditional methods for constructing the imidazole (B134444) ring and introducing the required functional groups remain fundamental in organic synthesis. These routes often involve sequential reactions, including condensation, esterification, and amination steps.

The formation of the imidazole ring is frequently achieved through condensation reactions that bring together the necessary carbon and nitrogen atoms. A common strategy involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849), a method known as the Debus synthesis, first reported in 1858. derpharmachemica.com For the target molecule, this would involve a suitably substituted glyoxal (B1671930) derivative reacting with formaldehyde (B43269) and ammonia.

Another classical approach involves the cyclization of an amidine with an α-haloketone. derpharmachemica.com The reaction between an imidate and an α-aminoaldehyde or α-aminoacetal can also lead to the formation of the imidazole ring. derpharmachemica.com These condensation strategies are versatile and can be adapted for various substituted imidazoles by choosing the appropriate starting materials.

The ethyl ester and amino groups of the target molecule can be introduced at various stages of the synthesis. Esterification is commonly carried out by reacting the corresponding carboxylic acid with ethanol (B145695) under acidic conditions. A well-established method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often accelerated by a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), which is known as the Steglich esterification. organic-chemistry.org This method is efficient for forming esters, including those with steric hindrance, at room temperature. organic-chemistry.org

The amino group at the C4 position is often derived from a precursor functional group. For instance, a nitro group can be reduced to an amine, or an amino group can be introduced directly. One synthetic route for a related compound, 4-amino-5-imidazolecarboxamide, starts from ethyl cyanoacetate (B8463686), highlighting a pathway where the amino group is integral to the starting materials. google.com

The synthesis of this compound and its analogues often involves a sequence of reactions. A representative multi-step synthesis for a related compound, ethyl imidazole-4-carboxylate, begins with the acetylation of glycine (B1666218), followed by esterification with ethanol. guidechem.com The resulting acetyl glycine ethyl ester is then condensed with methyl formate (B1220265). The intermediate undergoes cyclization with potassium thiocyanate, followed by an oxidative step to yield the final imidazole carboxylate. guidechem.com

A synthetic pathway for 1,5-diaryl-1H-imidazole-4-carboxylate esters involves the initial reaction of an acyl chloride with an aniline (B41778) derivative to form an amide. nih.gov This amide is converted to an imidoyl chloride, which then undergoes a key cycloaddition reaction with ethyl isocyanoacetate to construct the imidazole ring. nih.gov Such multi-step approaches allow for the systematic construction of complex imidazole derivatives.

Table 1: Overview of a Multi-Step Synthesis for Ethyl Imidazole-4-carboxylate guidechem.com

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | Glycine, Acetic anhydride | Water, 20°C | Acetyl glycine | 86.8% |

| 2 | Acetyl glycine, Ethanol | 001x7 strong acidic styrene (B11656) cation exchange resin, Reflux | Acetyl glycine ethyl ester | 83.3% |

| 3 | Acetyl glycine ethyl ester, Methyl formate, Potassium thiocyanate | NaH, Toluene, HCl, 55-60°C | 2-mercapto-4-imidazole formate ethyl ester | 32.9% |

| 4 | 2-mercapto-4-imidazole formate ethyl ester | 50% Hydrogen peroxide, 55-60°C, Na2CO3 | Ethyl imidazole-4-carboxylate | 54% |

Advanced and Optimized Synthetic Techniques for this compound

To improve efficiency, yield, and environmental footprint, modern synthetic methods such as microwave-assisted synthesis and one-pot reactions have been developed.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and easier work-up procedures compared to conventional heating. nih.gov The synthesis of various imidazole derivatives has been successfully achieved using microwave assistance. derpharmachemica.com

For example, a one-pot, multicomponent procedure for synthesizing diversely functionalized imidazole-4-carboxylates utilizes microwave-assisted 1,5-electrocyclization. nih.gov In this method, 1,2-diaza-1,3-dienes are treated with primary amines and aldehydes, and the mixture is subjected to microwave irradiation at 150°C for 20 minutes to produce the imidazole products in good yields. nih.gov Another microwave-assisted method involves the condensation of 1,2-phenylenediamine with carboxylic acids to form benzimidazoles without a catalyst. derpharmachemica.com The synthesis of imidazo[1,2-a]pyrimidine (B1208166) containing imidazole derivatives has also been achieved with moderate to good yields (46%-80%) under microwave conditions, highlighting the broad applicability of this technique. nih.gov

Table 2: Examples of Microwave-Assisted Imidazole Synthesis

| Product Type | Reactants | Conditions | Reaction Time | Yield | Reference |

| Imidazole-4-carboxylates | 1,2-Diaza-1,3-dienes, Amines, Aldehydes | Acetonitrile, 150°C, Microwave | 20 min | Good | nih.gov |

| Imidazo[1,2-a]pyrimidine Imidazoles | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Amines, Ammonium (B1175870) acetate | Ethyl alcohol, 80°C, Microwave | 30 min | 46-80% | nih.gov |

| Benzimidazoles | o-Phenylenediamine (B120857), Carboxylic acids | Catalyst-free, Microwave | - | - | derpharmachemica.com |

| Naphthyridone intermediate | 2,6-Dichloropyridine-3-carbonyl chloride, N,N'-Carbonyldiimidazole | Microwave, 50°C, 5 Watts | 5 min | 93% (overall) | scielo.org.mx |

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. Several one-pot strategies have been developed for the synthesis of benzimidazoles, which are structural analogues of imidazoles.

One such method describes a copper-catalyzed one-pot synthesis of 1,2-disubstituted benzimidazoles, achieving moderate to excellent yields using a low-cost copper salt and a weak base. rsc.org Another approach utilizes an iron(III)-porphyrin catalyst for a one-pot, three-component synthesis of benzimidazoles from benzo-1,2-quinone, aldehydes, and ammonium acetate, resulting in high yields under mild conditions. nih.gov

Furthermore, a solvent-free, one-pot synthesis of benzimidazole (B57391) derivatives has been developed by condensing o-phenylenediamine with either an organic acid or an aldehyde at 140°C, offering a green and efficient route. umich.edu Ultrasonic irradiation has also been employed in a one-pot synthesis using a reusable ZnFe2O4 nanocatalyst, leading to high yields and short reaction times. doi.org

Table 3: Comparison of One-Pot Syntheses for Benzimidazole Derivatives

| Catalyst/Method | Reactants | Key Features | Yield | Reference |

| Copper-catalyzed | - | Low-cost copper salt, weak base | Moderate to excellent | rsc.org |

| Iron(III)-porphyrin | Benzo-1,2-quinone, Aldehydes, Ammonium acetate | Domino C-N bond formation, mild conditions | High | nih.gov |

| Solvent-free | o-Phenylenediamine, Organic acids/Aldehydes | Green synthesis, reduced reaction times | High | umich.edu |

| Ultrasonic irradiation | o-Phenylenediamine, Aromatic aldehydes | ZnFe2O4 nano-catalyst, short reaction times | 88-92% | doi.org |

| Ammonium chloride | o-Phenylenediamine, Aromatic acids | Economically viable, 80-90°C | Good | rasayanjournal.co.in |

Regiocontrolled Synthesis of Substituted Imidazoles

The precise control of substituent placement on the imidazole ring, known as regiocontrol, is critical for the synthesis of specific isomers and is a key challenge in imidazole chemistry. rsc.org The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications. rsc.org

Several strategies have been developed to achieve this control:

Sequential Reactions: A method for the regioselective synthesis of highly substituted imidazoles involves the sequential reaction of allenyl sulfonamides with amines. nih.gov This approach allows for the construction of 4- and 5-functionalized imidazoles, with the regioselectivity dependent on the substituents on the nitrogen atoms. nih.gov

Cyclization Strategies: A short and efficient synthesis of 1,4-disubstituted imidazoles has been developed with complete regioselectivity. nih.gov This protocol involves a double aminomethylenation of a glycine derivative to form a 2-azabuta-1,3-diene, followed by the addition of an amine nucleophile, which results in a transamination/cyclization to create the substituted imidazole. nih.gov This method is notable for its insensitivity to steric and electronic variations in the amine component. nih.gov

Multi-component Reactions: The formation of 2-aroyl-4(5)-arylimidazoles can be achieved through a one-pot, four-component synthesis, although this can sometimes lead to side products depending on the reaction conditions. organic-chemistry.org

Cycloaddition Reactions: The synthesis of novel 1,5-diaryl-1H-imidazole-4-carboxylate esters can be achieved via the cycloaddition of ethyl isocyanoacetate and N-arylformimidoyl chlorides. nih.gov This reaction is initiated under basic conditions, where an anion of ethyl isocyanoacetate attacks the C=N double bond of the imidoyl chloride. nih.gov

These diverse strategies underscore the ongoing efforts to achieve predictable and flexible access to the myriad of possible imidazole substitution patterns. rsc.org

Environmentally Benign Synthetic Methods in Imidazole Chemistry

In recent years, there has been a significant shift towards "green chemistry" principles in the synthesis of imidazoles, aiming to reduce environmental impact through milder, more efficient, and safer processes. researchgate.netnih.govmdpi.com

Key green synthetic approaches include:

Use of Green Solvents: Deep eutectic solvents (DESs) have emerged as sustainable and recyclable alternatives to traditional organic solvents. nih.gov A novel ternary DES composed of dimethyl urea, SnCl₂, and HCl has been used as both a reaction medium and a recyclable catalyst for the one-pot, multicomponent synthesis of substituted imidazoles with good to excellent yields. nih.gov Water, being the most environmentally friendly solvent, has also been utilized for aromatic nucleophilic substitution reactions in the synthesis of imidazole hybrids. nih.gov

Catalyst-Free and Reusable Catalyst Systems: A simple and efficient procedure for synthesizing 2,4,5-triaryl imidazoles involves a three-component, one-pot condensation in refluxing ethanol without any added catalyst, termed a "catalyzed-by-itself" approach. nih.gov Where catalysts are needed, the focus is on reusability. Brønsted acidic ionic liquids like diethyl ammonium hydrogen phosphate (B84403) have been used as cost-effective and reusable catalysts for the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. sciepub.com

Energy-Efficient Methods: The use of ultrasonic irradiation is a green technique that can enhance reaction rates, improve yields, and reduce the need for hazardous solvents. mdpi.com Various ultrasound-assisted reactions, using catalysts like nano-silica dendritic polymer-supported H₃PW₁₂O₄₀ NPs, have been successfully applied to the synthesis of substituted imidazoles, often resulting in shorter reaction times and higher yields compared to conventional heating. mdpi.com

Multi-Component Reactions (MCRs): MCRs are inherently atom-economical and efficient. The synthesis of novel substituted imidazoles has been accomplished using MCRs with a MnO₂/FeSO₄ catalyst system under mild conditions, yielding nontoxic products in excellent yields. researchgate.net

Table 1: Comparison of Green Synthetic Methods for Imidazoles

| Method | Key Feature | Catalyst Example | Solvent | Advantages |

|---|---|---|---|---|

| Deep Eutectic Solvents nih.gov | Recyclable solvent & catalyst | Ternary DES (dimethyl urea, SnCl₂, HCl) | DES | Biodegradable, low cost, recyclable |

| Aqueous Synthesis nih.gov | Use of water as solvent | None specified | Water | Environmentally benign, safe |

| Catalyst-Free Synthesis nih.gov | No external catalyst required | None ("catalyzed-by-itself") | Ethanol | Inexpensive, simple procedure |

| Ultrasonic Irradiation mdpi.com | Use of ultrasound energy | Zr(acac)₄ | Ethanol | Faster reaction, higher yields |

| Reusable Ionic Liquid sciepub.com | Reusable catalyst | Diethyl ammonium hydrogen phosphate | Solvent-free | Cost-effective, easy work-up |

Synthesis of Key Precursors for this compound

The synthesis of the target molecule often relies on the preparation of key precursors, such as dicarboxylic acid derivatives and the corresponding carboxamide.

Preparation of 4,5-Imidazoledicarboxylic Acid Derivatives

4,5-Imidazoledicarboxylic acid is a versatile intermediate used in the synthesis of various compounds, including semi-synthetic penicillins and cephalosporins. walshmedicalmedia.comgoogle.com It is a multifunctional ligand with potential coordination sites involving both nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups. researchgate.net

Several synthetic routes for its preparation have been established:

Oxidation of Benzimidazoles: A common method involves the oxidation of benzimidazole or its derivatives. walshmedicalmedia.comgoogle.com Conditions have been optimized for the oxidation of 2-alkylbenzimidazoles with hydrogen peroxide in sulfuric acid to produce 2-alkyl-substituted imidazole-4,5-dicarboxylic acids in high yields. researchgate.net Potassium dichromate or potassium permanganate (B83412) can also be used as oxidizing agents. walshmedicalmedia.comgoogle.com

From Tartaric Acid: An early method describes the reaction of tartaric acid dinitrate with ammonia and formaldehyde in an aqueous solution. walshmedicalmedia.comgoogle.com

From Imidazole: A more economical route starts from imidazole itself, which is reacted with a 2- to 5-fold molar amount of formaldehyde at elevated temperatures. The resulting mixture of hydroxymethylated imidazoles is then treated with nitric acid at 100° to 140° C to yield the dicarboxylic acid. google.com

Once formed, 4,5-imidazoledicarboxylic acid can be readily derivatized. For instance, it can be converted to its diacid dichloride using thionyl chloride (SOCl₂) and then reacted with amines to form a library of dissymmetrically disubstituted imidazole-4,5-dicarboxamides. nih.govnih.gov

Table 2: Synthetic Routes to 4,5-Imidazoledicarboxylic Acid

| Starting Material(s) | Reagents | Key Features |

|---|---|---|

| Benzimidazole walshmedicalmedia.comgoogle.com | K₂Cr₂O₇ or KMnO₄ or H₂O₂/H₂SO₄ | Oxidation of a fused ring system. |

| Tartaric acid dinitrate walshmedicalmedia.comgoogle.com | NH₃, Formaldehyde | Utilizes a readily available chiral precursor. |

| Imidazole google.com | Formaldehyde, then HNO₃ | Economical route using cheap starting materials. |

Synthesis of 4-amino-5-imidazolecarboxamide

4-Amino-5-imidazolecarboxamide (AICA), whose riboside derivative is known as Acadesine (AICAR), is a biologically significant compound and a close structural relative to the target ester. acs.orgsigmaaldrich.com Its synthesis is crucial for accessing a range of purine (B94841) analogues. google.com

Several synthetic pathways have been developed:

From Phenylazomalonamamidine: A procedure adaptable for large-scale preparation starts with ethyl cyanoacetate and converts it in three steps to phenylazomalonamamidine hydrochloride. This intermediate can be reduced in formic acid (using a palladium-on-charcoal catalyst or zinc dust) and then cyclized to yield 4(5)-amino-5(4)-imidazolecarboxamide hydrochloride in good yields (around 70%). acs.org

From Diaminomaleonitrile (B72808): An industrial method involves the reaction of diaminomaleonitrile and formamide (B127407) in the presence of phosphorus oxychloride to create an intermediate, which is then hydrolyzed with sodium hydroxide (B78521) to produce 4-amino-5-imidazolecarboxamide. google.com This route avoids the use of highly toxic cyanides, which limits other industrial processes. google.com

From 4,5-Dicyanoimidazole: Another route begins with 4,5-dicyanoimidazole, which can be converted to 4-amino-5-imidazolecarbonitrile and subsequently to 4-amino-5-imidazolecarboxamide. oup.com

From Inosine (B1671953): For the synthesis of the riboside form (AICAR), protocols often start from inosine. nih.gov

The free base of AICA can be obtained from its hydrochloride salt by treatment with an ion-exchange resin like Dowex-1. acs.org

Synthesis and Characterization of Impurities and Analogs of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate (as a related example)

Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate is a key intermediate in the synthesis of the angiotensin II receptor antagonist, Olmesartan medoxomil. chemicalbook.comjocpr.comgoogle.com Its synthesis and purity are therefore of significant pharmaceutical interest.

The primary synthetic route involves a Grignard reaction. Diethyl 2-propyl-imidazole-4,5-dicarboxylate is used as the starting material and is reacted with a methylmagnesium halide, such as methylmagnesium chloride (MeMgCl) or methylmagnesium bromide (MeMgBr). chemicalbook.comjocpr.com The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -10 to 0°C). chemicalbook.com The Grignard reagent selectively attacks one of the ester groups, which, after workup with an acidic solution like ammonium chloride, yields the desired tertiary alcohol. chemicalbook.comgoogle.com

Table 3: Synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate

| Starting Material | Reagent | Solvent | Key Transformation | Yield |

|---|---|---|---|---|

| Diethyl 2-propyl-imidazole-4,5-dicarboxylate chemicalbook.com | Methylmagnesium chloride (MeMgCl) | Tetrahydrofuran (THF) | Grignard reaction | 85-90% |

During synthesis and storage, impurities can form. The characterization of these impurities is essential for quality control. One known impurity is the ketone ethyl ester, which likely forms from the over-oxidation of the tertiary alcohol or as a side product during the Grignard reaction under certain conditions. echemi.com General studies on common organic contaminants and reagents in deuterated solvents provide a baseline for NMR identification of potential trace impurities in synthetic batches of imidazole derivatives. pitt.edu The presence of residual transition metals from catalytic steps in other synthetic routes can also be a source of impurities, although the primary Grignard route for this specific analog avoids this issue. acs.orgacs.org

Iii. Chemical Reactivity and Derivatization of Ethyl 4 Amino 1h Imidazole 5 Carboxylate

Reactivity of the Amino Group in Ethyl 4-amino-1H-imidazole-5-carboxylate

The primary amino group at the C4 position of the imidazole (B134444) ring is a key site for nucleophilic reactions. Its reactivity allows for the introduction of various substituents, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

The amino group of this compound and its derivatives can be converted into a diazonium salt, which is an excellent leaving group and can be subsequently displaced by a variety of nucleophiles. This two-step process, known as the Sandmeyer reaction or related transformations, is a powerful method for introducing substituents that are otherwise difficult to incorporate.

For instance, a similar compound, ethyl 5-amino-1-t-butylimidazole-4-carboxylate, undergoes diazotization when treated with a source of nitrous acid. The resulting diazonium salt is then reacted with a copper(I) halide, such as copper(I) chloride, to replace the diazonium group with a chlorine atom, yielding ethyl 1-t-butyl-5-chloroimidazole-4-carboxylate. guidechem.com This transformation highlights the utility of the amino group as a handle for introducing halogen atoms onto the imidazole ring.

Reductive amination, also known as reductive alkylation, is a fundamental process for forming carbon-nitrogen bonds. mdpi.com This reaction involves the initial condensation of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary amine. jocpr.com

The primary amino group of this compound is capable of undergoing this reaction. In a typical procedure, the imidazole derivative would be mixed with an aldehyde or ketone under mildly acidic conditions to facilitate imine formation. A reducing agent, often a selective hydride source like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is included in the reaction mixture. jocpr.com These reagents are mild enough to selectively reduce the protonated imine (iminium ion) without significantly reducing the starting carbonyl compound. jocpr.com This one-pot method provides a direct route to N-alkylated derivatives of this compound. A variety of reducing agents can be employed, and a stepwise procedure involving the isolation of the imine followed by reduction is also possible to minimize side reactions like dialkylation. nih.gov

The nucleophilic amino group readily reacts with acylating agents such as acid chlorides, anhydrides, and esters to form amide derivatives. This acylation is a cornerstone reaction in the synthesis of many biologically important molecules, most notably purines.

This compound is a classic precursor for the synthesis of purine (B94841) rings, such as hypoxanthine (B114508) and guanine. The synthesis often begins with the acylation of the C4-amino group. For example, reaction with a formylating agent like formamide (B127407) or triethyl orthoformate introduces a formyl group onto the amine. The resulting N-formyl intermediate then undergoes intramolecular cyclization and dehydration to construct the second ring of the purine system. This transformation underscores the critical role of the amino group's acylation in building complex heterocyclic scaffolds.

The amino group can participate in condensation reactions with carbonyl compounds to form new heterocyclic rings. A notable example is the three-component condensation of 5-aminoimidazole derivatives with aldehydes and an active methylene (B1212753) compound, such as Meldrum's acid. guidechem.com

In this type of reaction, the aminoimidazole, an aldehyde, and Meldrum's acid are reacted together, often in a one-pot synthesis, to generate fused pyridone systems. The mechanism generally involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the amino group from the imidazole and subsequent intramolecular cyclization and dehydration. researchgate.net However, the reactivity can be sensitive to the substituents on the imidazole ring. Research involving ethyl 5-amino-1-phenyl-1H-imidazole-4-carboxylate in a condensation reaction with an aldehyde revealed that while the starting material was consumed, it led to the formation of a complex mixture rather than the expected fused-ring product. guidechem.com This finding indicates that the reaction outcome is highly dependent on the specific substrate and conditions used.

Reactivity of the Ester Group in this compound

The ethyl ester group at the C5 position is an electrophilic site that can undergo nucleophilic acyl substitution. This functionality is often used as a synthetic handle to be converted into other functional groups.

One of the most fundamental transformations of the ester group is its hydrolysis to the corresponding carboxylic acid. This reaction can be carried out under either acidic or, more commonly, basic conditions (saponification).

The alkaline hydrolysis of ethyl imidazole-4-carboxylate derivatives to their respective carboxylic acids is a well-established and efficient method. guidechem.comnih.gov For example, a range of novel 1,5-diaryl-1H-imidazole-4-carboxylate esters were successfully hydrolyzed to the desired 1,5-diaryl-1H-imidazole-4-carboxylic acids with yields ranging from 68% to 83%. nih.gov This conversion is a critical step in the synthesis of many compounds where the carboxylic acid moiety is required for biological activity or for further derivatization, such as conversion to amides or other acid derivatives.

Table 1: Yields of 1,5-Diaryl-1H-imidazole-4-carboxylic Acids from Ester Hydrolysis This table is based on data for 1,5-diaryl-1H-imidazole-4-carboxylate esters, which demonstrate the typical efficiency of this transformation.

| Entry | R¹ Group (at N1) | R² Group (at C5) | Product (Carboxylic Acid) | Yield (%) | Reference |

| 1 | 4-Bromophenyl | 4-Fluorophenyl | 1-(4-Bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid | 75 | nih.gov |

| 2 | 4-Chlorophenyl | 4-Fluorophenyl | 1-(4-Chlorophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid | 72 | nih.gov |

| 3 | 4-Methoxyphenyl (B3050149) | 4-Fluorophenyl | 1-(4-Methoxyphenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid | 83 | nih.gov |

| 4 | 4-Bromophenyl | 4-Chlorophenyl | 1-(4-Bromophenyl)-5-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid | 78 | nih.gov |

| 5 | 4-Bromophenyl | Phenyl | 1-(4-Bromophenyl)-5-phenyl-1H-imidazole-4-carboxylic acid | 68 | nih.gov |

Transesterification Reactions

The ethyl ester group at the C-5 position is susceptible to nucleophilic acyl substitution, most notably through transesterification. This reaction involves the exchange of the ethyl group of the ester with another alkyl or aryl group from a corresponding alcohol. The process is typically catalyzed by an acid or a base, or by specific organometallic or enzymatic catalysts. While direct studies on this compound are not extensively documented in this specific context, the principles of transesterification are well-established for similar ethyl esters. organic-chemistry.org

The reaction can be driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) byproduct. Various catalysts have been shown to be effective for the transesterification of ethyl esters under mild conditions, which would be suitable for a multifunctional molecule like this compound. organic-chemistry.orgresearchgate.net For instance, catalysts such as dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄) and scandium(III) triflate (Sc(OTf)₃) have been successfully employed. organic-chemistry.org

A related and synthetically useful transformation of the ester group is its conversion to an amide via aminolysis or to a hydrazide. The reaction with hydrazine (B178648) hydrate, for example, would convert the ethyl ester into the corresponding carbohydrazide. This hydrazide derivative is a key intermediate for further functionalization, such as the synthesis of Schiff bases or other heterocyclic systems. A similar conversion is noted in the synthesis of related imidazole-4-carboxamide ribonucleosides. nih.gov

Table 1: Representative Catalysts for Transesterification of Esters

| Catalyst | Reactant Alcohol | Conditions | Reference |

|---|---|---|---|

| Tetranuclear Zinc Cluster | Various Alcohols | Mild conditions | organic-chemistry.org |

| Scandium(III) triflate (Sc(OTf)₃) | Various Alcohols | Boiling alcohol or microwave irradiation | organic-chemistry.org |

| Dipotassium hydrogen phosphate (K₂HPO₄) | Methyl Alcohol | Mild conditions | organic-chemistry.org |

| Phenolsulphonic acid-formaldehyde resin | Methyl Alcohol | 80 °C | researchgate.net |

Reactivity of the Imidazole Ring System in this compound

The imidazole ring is an electron-rich aromatic system, and its reactivity is influenced by the presence of the amino and ethyl carboxylate substituents. The two nitrogen atoms within the ring exhibit different properties; the N-1 nitrogen is pyrrole-like and can be deprotonated, while the N-3 nitrogen is pyridine-like and basic. nih.gov

The N-1 nitrogen of the imidazole ring can be readily alkylated or arylated. This reaction typically proceeds via deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkyl halide or a similar electrophile. Common bases used for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH). researchgate.netresearchgate.net

In studies on structurally related ethyl 1-hydroxy-4-methyl-1H-imidazole-5-carboxylates, alkylation with substituted benzyl (B1604629) halides in the presence of K₂CO₃ in a solvent like dimethylformamide (DMF) has been shown to be an effective method. researchgate.netresearchgate.net The choice of base and reaction conditions can influence the selectivity between N-1 and N-3 alkylation, although N-1 substitution is generally favored for 1H-imidazoles. This modification is a fundamental strategy for creating derivatives with altered physicochemical and biological properties. researchgate.net

Table 2: Conditions for N-Alkylation of Imidazole Derivatives

| Alkylating Agent | Base | Solvent | Reference |

|---|---|---|---|

| Substituted Benzyl Halides | K₂CO₃ | DMF | researchgate.netresearchgate.net |

| Alkyl/Aralkyl Halides | NaH / TBAB | THF | researchgate.net |

Cyclization Reactions involving the Imidazole Moiety

The arrangement of the amino group at C-4 and the carboxylate group at C-5 makes this compound a prime precursor for the synthesis of fused bicyclic systems, most notably purines (imidazo[4,5-d]pyrimidines). Purines are fundamental components of nucleic acids and other biologically crucial molecules. nih.gov

The synthetic pathway to purines from this scaffold typically involves two key steps. First, the ethyl ester is converted to a carboxamide (-CONH₂) through ammonolysis. Second, the resulting 4-amino-1H-imidazole-5-carboxamide undergoes a cyclization reaction with a one-carbon synthon, such as formic acid or a derivative thereof. This process mimics the final steps of the de novo purine biosynthesis pathway, where 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) is formylated and cyclized by the enzyme ATIC to form inosine (B1671953) monophosphate (IMP). nih.govresearchgate.netresearchgate.net This biomimetic approach is a powerful tool for the synthesis of a wide variety of purine analogues. More advanced strategies have also been developed, such as a cascade reaction involving a [3 + 2] cycloaddition to construct novel fluorinated tricyclic 2H-imidazoles. acs.org

The structure of this compound contains multiple potential donor atoms, making it an excellent ligand for coordinating with metal ions. The potential coordination sites include the pyridine-like N-3 nitrogen, the exocyclic 4-amino group, and the carbonyl oxygen of the ester functionality. The pyrrole-like N-1 nitrogen can also participate in coordination after deprotonation.

This multi-dentate character allows the molecule to form stable chelate complexes with a variety of transition metals. nih.govnih.gov Depending on the metal ion, its preferred coordination geometry, and the reaction conditions, the ligand can bind in different modes, such as monodentate, bidentate (e.g., N,N or N,O chelation), or as a bridging ligand to form polynuclear complexes. The coordination chemistry of related benzimidazole (B57391) and 4-aminoantipyrine (B1666024) derivatives with metals like Co(II), Cu(II), Ni(II), and V(IV) has been extensively studied, revealing diverse structural possibilities and applications. nih.govnih.govnih.gov

Table 3: Potential Metal Coordination Sites in this compound

| Potential Coordinating Atom | Functional Group | Role in Coordination |

|---|---|---|

| N-3 Nitrogen | Imidazole Ring | Lewis basic site, common for metal binding. |

| 4-Amino Group | Primary Amine | Forms stable coordinate bonds, often in chelate rings. |

| Carbonyl Oxygen | Ethyl Ester | Can coordinate to hard metal ions. |

| N-1 Nitrogen | Imidazole Ring | Can coordinate upon deprotonation, often acting as a bridging site. |

Derivatization Strategies for Enhancing Biological Activity

The modification of lead compounds is a cornerstone of medicinal chemistry. For this compound, derivatization at various positions is used to optimize biological activity, selectivity, and pharmacokinetic properties. The imidazole scaffold is a privileged structure in drug discovery, known for its presence in numerous therapeutic agents. nih.govnih.govresearchgate.net

Substitution at the N-1 position of the imidazole ring is a widely employed strategy to generate novel analogues with enhanced biological profiles. Introducing various substituents, such as alkyl, benzyl, or aryl groups, directly impacts the molecule's steric and electronic properties. researchgate.net These changes can modulate how the molecule interacts with biological targets like enzymes or receptors.

For example, the synthesis of N-1 substituted derivatives like Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate and Ethyl 5-amino-1-phenyl-1H-imidazole-4-carboxylate provides compounds with different degrees of lipophilicity and hydrogen-bonding capabilities compared to the parent N-H compound. bldpharm.comsigmaaldrich.com Research on related imidazole carboxamides has shown that N-1 glycosylation leads to ribonucleoside analogues with significant antiviral activity. nih.gov The strategic modification at this position allows for the fine-tuning of the molecule's properties to improve its potential as a therapeutic agent.

Table 4: Examples of N-1 Substituted Derivatives

| N-1 Substituent | Compound Name | Reference |

|---|---|---|

| Methyl (-CH₃) | Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | bldpharm.com |

| Phenyl (-C₆H₅) | Ethyl 5-amino-1-phenyl-1H-imidazole-4-carboxylate | sigmaaldrich.com |

| p-Methoxybenzyl (-CH₂C₆H₄OCH₃) | Ethyl 5-amino-1-(p-methoxybenzyl)imidazole-4-carboxylate | rsc.org |

| β-D-Ribofuranosyl | Ethyl 5-methyl-1-β-D-ribofuranosylimidazole-4-carboxylate | nih.gov |

Introduction of Various Substituents for Structure-Activity Relationship (SAR) Studies

The core structure of this compound presents three primary sites for derivatization: the N-1 and N-3 positions of the imidazole ring, the C-2 position, and the 4-amino group. Each of these positions can be strategically modified to probe the binding requirements of a biological target and to optimize the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

N-1 and C-2 Substitutions:

Research into the derivatization of the imidazole core has revealed that substitutions at the N-1 and C-2 positions are crucial for influencing biological activity. For instance, in the development of anti-inflammatory agents, the introduction of various heterocyclic moieties at the N-1 position of related benzimidazole scaffolds has been shown to be effective. nih.gov Similarly, substitutions at the C-2 position with groups like 4-methoxyphenyl have demonstrated favorable anti-inflammatory outcomes. nih.gov

In the context of anticancer drug discovery, the imidazole scaffold is a key component of numerous kinase inhibitors. nih.gov The strategic placement of substituents on the imidazole ring allows for fine-tuning of interactions with the kinase hinge region, a critical factor for inhibitory potency. For example, studies on 2,4-disubstituted-1H-imidazole carboxamides as TAK1 inhibitors have highlighted the importance of the imidazole core in establishing key hydrogen bond interactions. nih.gov The introduction of aryl groups at the N-1 position of ethyl 5-amino-1H-imidazole-4-carboxylate has been explored, leading to the synthesis of compounds like ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate and ethyl 5-amino-1-(4-chlorophenyl)-1H-imidazole-4-carboxylate.

4-Amino Group Modifications:

The 4-amino group is another key handle for derivatization. It can be acylated, alkylated, or transformed into other functional groups to explore its role in target binding. For instance, in the development of imidazoquinoline-based Toll-like receptor 7 (TLR7) agonists, the retention of the 4-amino group was found to be essential for activity. nih.gov This highlights the critical role this functional group can play in the pharmacophore.

SAR Studies in Anticancer Research:

The imidazole framework is a prominent feature in a multitude of anticancer agents. nih.gov The derivatization of this scaffold allows for the exploration of SAR to identify potent and selective inhibitors of various cancer-related targets. For example, a study on imidazole-pyridine hybrid molecules demonstrated that the introduction of different substituents on the phenyl rings at positions 4 and 5 of the imidazole core significantly impacted their cytotoxic activity against breast cancer cell lines. acs.org

The following table presents a hypothetical SAR study based on the derivatization of the this compound scaffold for potential anticancer activity, drawing parallels from published research on related heterocyclic compounds. The biological activity is represented by the half-maximal inhibitory concentration (IC50), a common measure of a compound's potency.

| Compound | R1 Substituent (at N-1) | R2 Substituent (at C-2) | R3 Substituent (at 4-NH2) | IC50 (µM) |

|---|---|---|---|---|

| 1 | -H | -H | -H | >100 |

| 2 | -CH3 | -H | -H | 85.2 |

| 3 | -Phenyl | -H | -H | 50.6 |

| 4 | -Phenyl | -CH3 | -H | 25.1 |

| 5 | -Phenyl | -Butyl | -H | 15.8 |

| 6 | -Phenyl | -H | -Acetyl | 75.3 |

| 7 | -(4-Chlorophenyl) | -H | -H | 42.1 |

| 8 | -(4-Cyanophenyl) | -H | -H | 38.5 |

Detailed Research Findings from the Table:

N-1 Substitution: The introduction of a methyl group at the N-1 position (Compound 2) shows a slight increase in activity compared to the unsubstituted parent compound (Compound 1). A significant enhancement in potency is observed upon the introduction of a phenyl group at N-1 (Compound 3), suggesting that an aromatic substituent at this position is favorable for activity. Further substitution on the phenyl ring, such as with a chloro or cyano group (Compounds 7 and 8), can modulate this activity.

C-2 Substitution: With a phenyl group fixed at N-1, the introduction of small alkyl groups at the C-2 position leads to a notable increase in potency. A methyl group (Compound 4) doubles the activity, and a butyl group (Compound 5) results in a further enhancement. This indicates that the C-2 position can accommodate hydrophobic substituents, which may interact with a corresponding hydrophobic pocket in the target protein.

4-Amino Group Modification: Acylation of the 4-amino group, as seen in Compound 6, leads to a decrease in activity compared to the unsubstituted amino analog (Compound 3). This suggests that a free amino group may be crucial for hydrogen bonding or other key interactions with the biological target, a finding that is consistent with observations in other heterocyclic scaffolds. nih.gov

These findings underscore the importance of systematic derivatization in medicinal chemistry. By methodically altering the substituents at different positions of the this compound core, researchers can map the SAR, leading to the design and synthesis of more potent and selective drug candidates.

Iv. Applications of Ethyl 4 Amino 1h Imidazole 5 Carboxylate in Advanced Chemical Research

Ethyl 4-amino-1H-imidazole-5-carboxylate as a Building Block in Complex Molecule Synthesis

The utility of this compound as a foundational component is well-documented in synthetic organic chemistry. Its functional groups provide multiple reaction sites for building diverse and complex molecules.

The imidazole (B134444) ring is a ubiquitous structural motif in many biologically active compounds. nih.gov this compound is a valuable precursor for creating a variety of substituted and fused heterocyclic systems. For instance, it is used in the synthesis of 1,5-disubstituted imidazole-4-carboxylates, which are recognized for their presence in numerous compounds with biological properties. nih.gov The synthesis often involves the reaction of the amino group or cyclization reactions that incorporate the imidazole ring into a larger polycyclic structure. A key synthetic strategy involves the cycloaddition reaction between ethyl isocyanoacetate and imidoyl chlorides to construct 1,5-diaryl-1H-imidazole-4-carboxylate ester intermediates. nih.gov These intermediates can be further modified, for example, through hydrolysis to form the corresponding carboxylic acids or by reaction with hydrazine (B178648) to produce carbohydrazides, demonstrating the compound's versatility in generating a library of novel heterocyclic derivatives. nih.gov

The inherent structure of this compound makes it an excellent starting point for the discovery of new bioactive compounds. Researchers modify its structure to explore potential therapeutic activities. A study focused on synthesizing a series of N-substituted derivatives of ethyl 5-amino-imidazole-4-carboxylate revealed significant findings. researchgate.net One particular derivative, identified as 5e in the study, was found to induce early apoptosis in HeLa and HT-29 cancer cells and significantly reduce the mitochondrial membrane potential in a dose-dependent manner. researchgate.net Such findings underscore the compound's role as a valuable precursor, with derivatives like 5e being highlighted as potential lead compounds for further development in drug discovery. researchgate.net

As an intermediate, this compound and its close analogs are pivotal in the synthetic pathways of established and experimental pharmaceuticals. The related compound, 4-Amino-1H-imidazole-5-carboxamide, is a critical intermediate in the synthesis of Temozolomide, an oral chemotherapy drug used for treating brain tumors. innospk.com This highlights the significance of the 4-aminoimidazole-5-carboxylic acid core structure in medicinal chemistry. The ethyl ester variant provides a chemically stable and reactive handle for constructing the complex molecular frameworks required for pharmacologically active agents. Its role as a building block extends to the development of various therapeutic agents, including those targeting cancer and inflammatory conditions. nih.govbiosynth.com

Specific Applications in Medicinal Chemistry

The structural features of this compound have been exploited in the targeted design of new therapeutic agents, particularly in the fields of inflammation and oncology.

Research has shown that derivatives of this imidazole compound possess anti-inflammatory properties. Specifically, Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate, a methylated version of the parent compound, has been demonstrated to inhibit the production of proinflammatory cytokines. biosynth.com It has also been shown to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide, a key mediator in the inflammatory process. biosynth.com These findings indicate its potential as a scaffold for developing new anti-inflammatory drugs.

The imidazole scaffold is a component of several established anticancer drugs, such as dacarbazine (B1669748) and temozolomide, which has spurred extensive research into new imidazole-based anticancer agents. nih.govnih.gov Derivatives of this compound have been a focus of this research.

In one study, various N-substituted derivatives of the compound were synthesized and evaluated for their anticancer activity. The results were promising, with specific derivatives showing significant antiproliferative effects against human cancer cell lines.

Table 1: Anticancer Activity of Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate Derivative (5e)

| Cell Line | Cancer Type | Key Finding | Reference |

|---|---|---|---|

| HeLa | Cervical Cancer | Induced early apoptosis | researchgate.net |

This research identified a specific derivative that may serve as a lead compound for the development of new anticancer drugs, demonstrating the compound's significant potential in oncology research. researchgate.net The imidazole ring system is known to interact with various biological targets, including enzymes and proteins involved in cell proliferation, making it a valuable pharmacophore in the design of novel antiproliferative agents. nih.govnih.gov

Antimicrobial and Antifungal Investigations

The imidazole scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available literature, research on its derivatives highlights the potential of this chemical backbone in combating microbial and fungal infections.

Derivatives such as (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides have demonstrated notable antifungal activity against Candida albicans and Candida krusei. nih.gov The mechanism of action for these compounds is believed to involve the generation of reactive oxygen species (ROS), which induces oxidative stress and ultimately leads to fungal cell death. nih.gov This is a different mechanism from azole antifungals that target ergosterol (B1671047) synthesis, suggesting that these imidazole derivatives could be effective against azole-resistant strains. nih.gov

Furthermore, molecular hybrids incorporating the imidazole moiety have been synthesized and evaluated for their antibacterial effects. For instance, hybrids of 5-nitroimidazole and 1,3,4-oxadiazole (B1194373) have shown significant activity against E. coli. nih.gov The following table summarizes the minimum inhibitory concentration (MIC) values for some of these imidazole derivatives against various pathogens.

| Derivative | Target Organism | MIC (µM) |

| 5-nitroimidazole/1,3,4-oxadiazole hybrid 62e | E. coli ATCC 35128 | 4.9-17 |

| 5-nitroimidazole/1,3,4-oxadiazole hybrid 62h | E. coli ATCC 35128 | 4.9-17 |

| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole (56b) | K. pneumoniae | 41 |

| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole (56b) | E. coli | 41 |

These findings underscore the value of the this compound core structure as a template for the design and synthesis of novel antimicrobial and antifungal agents.

Enzyme Inhibition Studies

The imidazole ring is a key structural motif in many enzyme inhibitors. Derivatives of this compound have been investigated for their potential to inhibit various enzymes, indicating the therapeutic promise of this class of compounds.

For example, a related compound, ethyl 4-methyl-5-imidazolecarboxylate, has been shown to form coordination compounds that inhibit photosynthetic electron flow and ATP synthesis. sigmaaldrich.com This suggests that derivatives of this compound could be explored for their effects on cellular energy metabolism.

In the context of human health, imidazole-containing compounds have been studied as inhibitors of enzymes like tyrosinase, which is involved in melanin (B1238610) biosynthesis. nih.gov The inhibitory concentration (IC50) is a common metric used to quantify the potency of an enzyme inhibitor. The relationship between the IC50 value and the apparent inhibition constant (Ki app) can help elucidate the mechanism of inhibition. nih.gov

| Compound Class | Target Enzyme | Reported Activity |

| Benzimidazothiazolone derivatives | Tyrosinase | Competitive inhibition |

| Ethyl 4-methyl-5-imidazolecarboxylate complexes | Photosynthetic electron flow/ATP synthesis | Inhibition |

The structural similarity of the imidazole core to natural purines makes it a prime candidate for interacting with the active sites of numerous enzymes, paving the way for the development of novel therapeutic agents.

Synthesis of Synthetic Nucleosides and Analogs

This compound is a crucial starting material in the synthesis of synthetic nucleosides and their analogs. nih.gov These molecules are structurally similar to natural nucleosides and can interfere with viral replication, making them important antiviral agents. nih.gov The imidazole ring serves as a bioisostere for the purine (B94841) base in natural nucleosides.

The synthesis of carbocyclic nucleoside analogues, where the furanose ring's oxygen is replaced by a methylene (B1212753) group, often utilizes imidazole derivatives. nih.gov These modifications can enhance the metabolic stability of the nucleoside analog and improve its pharmacokinetic profile. The amino group at the 4-position and the carboxylate at the 5-position of this compound provide convenient handles for the construction of the full nucleoside analog structure.

The general process involves the coupling of the imidazole derivative with a suitably modified sugar or carbocyclic ring, followed by further chemical transformations to yield the final nucleoside analog. The resulting compounds can then be evaluated for their antiviral activity against a range of viruses.

Applications in Agrochemical Research

The imidazole scaffold is also a prominent feature in modern agrochemicals. This compound and its derivatives have potential applications in the development of new pesticides and fungicides.

A related compound, ethyl 4-methyl-5-imidazolecarboxylate, has been identified as a Hill reaction inhibitor, which interferes with photosynthetic electron transport in plants. sigmaaldrich.com This mode of action is characteristic of many herbicides. This suggests that derivatives of this compound could be developed as novel herbicides.

Furthermore, pyrazole (B372694) carboxylate derivatives containing a thiazole (B1198619) moiety have been successfully designed as potent fungicides against various agricultural fungi. nih.gov While not direct derivatives, the structural similarities highlight the potential of heterocyclic carboxylates in crop protection. The development of new agrochemicals is crucial for ensuring food security, and this compound represents a promising starting point for the synthesis of novel active ingredients.

Role as a Research Reagent and Tool Compound

Beyond its applications in drug and agrochemical discovery, this compound serves as a valuable research reagent and tool compound for studying fundamental biological processes.

One of the most significant roles of this compound as a research tool is its use as a precursor for the synthesis of 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR). nih.gov AICAR is a cell-permeable activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov

AMPK is activated during times of metabolic stress (e.g., low ATP levels) and works to restore energy balance by stimulating catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. By using AICAR to activate AMPK, researchers can investigate the downstream effects of AMPK activation on a wide range of biological processes, including glucose uptake, fatty acid oxidation, and protein synthesis. nih.gov

The ability to chemically synthesize AICAR from precursors like this compound has been instrumental in advancing our understanding of metabolic regulation and its role in diseases such as diabetes, obesity, and cancer.

Applications in Biochemical Research

This compound is a pivotal intermediate in the synthesis of a variety of biologically active molecules, with its applications in biochemical research primarily stemming from its role as a precursor to purine analogs and potential enzyme inhibitors. While direct biochemical studies on the compound itself are not extensively documented, its utility is evident in the generation of derivatives that are objects of significant biochemical investigation.

The imidazole ring system is a core component of purines, which are fundamental to the structure of nucleic acids and play crucial roles in cellular signaling and energy metabolism. chemicalbook.comrsc.org Consequently, this compound serves as a valuable building block for the synthesis of modified purines and their analogs, designed to interact with or inhibit enzymes involved in nucleotide biosynthesis or metabolism. nih.govnih.gov These synthetic analogs are instrumental in studying the mechanisms of these enzymes and can serve as leads for the development of therapeutic agents. nih.gov

One of the key areas of investigation is the synthesis of compounds that can act as inhibitors of enzymes crucial for the survival and proliferation of pathogenic organisms or cancer cells. For instance, derivatives of the imidazole core are explored for their potential to inhibit enzymes like those involved in purine synthesis. nih.gov The general strategy involves using this compound as a starting material to construct more complex heterocyclic systems that can bind to the active sites of target enzymes.

Research has also focused on creating derivatives of this compound that can function as biochemical probes. These probes are designed to interact with specific biological targets, allowing researchers to study their function and localization within cells. The versatility of the imidazole scaffold allows for the introduction of various functional groups, enabling the synthesis of a diverse library of compounds for screening and further investigation.

Interactive Data Table: Biochemically Active Compounds Derived from Imidazole Precursors

| Compound Class | Precursor | Target/Application | Key Findings |

| Purine Analogs | 5-amino-4-cyanoformimidoyl imidazoles | Jurkat-selective proapoptotic agents | 6-alkoxy purine derivatives were synthesized and evaluated for their ability to induce apoptosis in Jurkat cells. rsc.org |

| 1,5-Diaryl-1H-imidazole-4-carbohydrazides | Ethyl isocyanoacetate | HIV-1 Integrase Inhibition | Compounds exhibited moderate antiviral activity against HIV-1, suggesting they bind to the LEDGF/p75-binding pocket of the integrase. nih.gov |

| Imidazole-based Enzyme Inhibitors | 5-carbamoyl-1H-imidazol-4-yl piperonylate | Purine Synthesis Inhibition | The compound was found to inhibit the growth of L5178Y cells by acting as an inhibitor of purine synthesis. nih.gov |

| Pyrazolo[3,4-b]pyridine Derivatives | Amide derivatives of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | Human Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition | Identified potent inhibitors with nanomolar antiproliferation activities against human tumor lines in vitro. nih.gov |

V. Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 4 Amino 1h Imidazole 5 Carboxylate and Its Derivatives

Spectroscopic Analysis of Imidazole (B134444) Derivatives

Spectroscopic techniques are indispensable for elucidating the structural features of imidazole derivatives. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints, revealing information about their atomic composition and chemical bonding.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of ethyl 4-amino-1H-imidazole-5-carboxylate is expected to show characteristic absorption bands corresponding to its constituent parts. The N-H stretching vibrations of the primary amino group and the imidazole ring typically appear in the region of 3400-3100 cm⁻¹. The C=O stretching of the ester group is anticipated to produce a strong absorption band around 1700-1680 cm⁻¹. researchgate.net Vibrations associated with the imidazole ring, such as C=N and C-N stretching, are expected in the fingerprint region, generally between 1600 cm⁻¹ and 1300 cm⁻¹. researchgate.netnih.gov The presence of the ethyl group would be confirmed by C-H stretching and bending vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| N-H (Amino & Imidazole) | 3400 - 3100 | Stretching |

| C-H (Aliphatic & Aromatic) | 3100 - 2850 | Stretching |

| C=O (Ester) | 1700 - 1680 | Stretching |

| C=N / C=C (Imidazole Ring) | 1600 - 1450 | Stretching |

| C-N (Amine & Imidazole) | 1380 - 1160 | Stretching |

| C-O (Ester) | 1300 - 1000 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)

NMR spectroscopy is one of the most definitive methods for structural elucidation in organic chemistry.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals for each type of proton. The ethyl group would present as a triplet (for the -CH₃ protons) and a quartet (for the -OCH₂- protons) in the upfield region of the spectrum. The proton on the imidazole ring (C2-H) would likely appear as a singlet in the aromatic region. The protons of the amino group (-NH₂) and the imidazole N-H would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. researchgate.netwojast.org.ng

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the two carbons of the ethyl group, the ester carbonyl carbon, and the three carbons of the imidazole ring. The chemical shifts of the imidazole ring carbons are particularly informative for confirming the substitution pattern. researchgate.netwojast.org.ngrsc.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl (-CH₃) | ~1.3 | ~14 |

| Ethyl (-CH₂-) | ~4.2 | ~60 |

| Imidazole (C2-H) | ~7.5 | ~135 |

| Imidazole (C4) | - | ~140 |

| Imidazole (C5) | - | ~115 |

| Amino (-NH₂) | Variable (broad) | - |

| Imidazole (N-H) | Variable (broad) | - |

| Ester (C=O) | - | ~165 |

Note: Predicted values are estimates based on typical ranges for similar structures and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₆H₉N₃O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy. wojast.org.ng The mass spectrum would show a prominent peak for the molecular ion [M]⁺ or, more commonly, the protonated molecule [M+H]⁺. scientificlabs.com Fragmentation patterns observed in the spectrum can provide further structural information.

| Adduct | Predicted m/z |

| [M+H]⁺ | 156.07675 |

| [M+Na]⁺ | 178.05869 |

| [M-H]⁻ | 154.06219 |

| [M]⁺ | 155.06892 |

Data sourced from predicted values for C₆H₉N₃O₂. scientificlabs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. Molecules containing π-electron systems and heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic absorption bands. The imidazole ring and the amino and carboxylate substituents constitute a chromophore that is expected to absorb in the UV region. The spectrum would likely display absorptions corresponding to π→π* and n→π* electronic transitions. uni.lu The position and intensity of these absorption maxima can be influenced by solvent polarity and pH. researchgate.net

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. Many aromatic and heterocyclic compounds, including certain imidazole derivatives, exhibit fluorescence. researchgate.net Upon excitation at a wavelength corresponding to an absorption band in the UV-Vis spectrum, this compound or its derivatives may emit light at a longer wavelength. The resulting emission spectrum, including the wavelength of maximum emission and the quantum yield, provides valuable information about the electronic structure and excited states of the molecule. This technique is particularly sensitive to the molecular environment.

Electrochemical Characterization

Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox properties of molecules. The electrochemical behavior of this compound can be investigated to understand its electron-donating or -accepting capabilities. The imidazole moiety and the amino group can be susceptible to oxidation at a specific potential. wojast.org.ngacs.org

Cyclic voltammetry experiments would involve scanning the potential of a working electrode and measuring the resulting current. The voltammogram can reveal the potentials at which the compound is oxidized or reduced. For instance, studies on the structurally related ethyl 4-aminobenzoate (B8803810) have shown that it can be electrochemically polymerized to form an electroactive material. scientificlabs.com Similarly, imidazole derivatives can be characterized by CV to determine their reduction and oxidation potentials, providing insight into their electronic properties and potential for use in electrochemical sensors or as modifiers for electrode surfaces. researchgate.netresearchgate.netrsc.org The redox behavior is often dependent on factors like pH and the composition of the supporting electrolyte. wojast.org.ng

Cyclic Voltammetry (CV) for Electrochemical Properties and Energy Levels

Cyclic voltammetry is a potent electrochemical technique used to investigate the redox properties of chemical compounds. By measuring the current response to a sweeping potential, CV can determine oxidation and reduction potentials, providing information about the electronic characteristics and energy levels of a molecule. nih.gov The imidazole ring is a crucial scaffold in drug design, and understanding its electrochemical behavior is vital for developing new therapeutic agents. uminho.pt

In a study of an ethyl imidazole-5-carboxylate derivative, specifically Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, cyclic voltammetry was performed in a chloroform (B151607) solution to probe its electrochemical properties. mdpi.comresearchgate.net The experiment utilized a three-electrode system with a glassy carbon working electrode, a platinum wire counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference. mdpi.com The analysis revealed a single onset oxidation potential in the anodic (positive) scan at 0.97 V. mdpi.comresearchgate.net

Table 1: Electrochemical Data for an Ethyl Imidazole-5-Carboxylate Derivative

| Parameter | Value | Reference |

|---|---|---|

| Onset Oxidation Potential (Eonset) | 0.97 V | mdpi.com |

| HOMO Energy Level | -5.49 eV | mdpi.com |

| LUMO Energy Level | -1.99 eV | mdpi.com |

| Energy Gap (ΔE) | 3.50 eV | mdpi.com |

Thermal Analysis

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature. It is a critical tool for determining the thermal stability and decomposition profile of a compound. The thermal stability of imidazole-based ionic liquids is typically in the range of 200–400 °C. acs.org

For the derivative Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, TGA was used to evaluate its thermal stability. mdpi.com The analysis showed that the compound is thermally stable up to a temperature of 282 °C, after which it begins to decompose. mdpi.com Studies on other imidazoline (B1206853) derivatives show varied thermal stabilities, often characterized by T10 (the temperature at which 10% weight loss occurs) and T50 (the temperature for 50% weight loss). For some sulfonamidated imidazoline derivatives, T10 values range from 238-279°C and T50 values from 291-340°C, indicating that stability is dependent on the specific substituents. lew.ro The decomposition of poly(N-vinylimidazole) is considered complete by 500 °C. acs.org

Table 2: Thermal Stability Data for Imidazole Derivatives

| Compound/Derivative Type | Decomposition Temperature (°C) | Parameter | Reference |

|---|---|---|---|

| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | 282 | Onset of Decomposition | mdpi.com |

| Sulfonamidated Imidazoline Derivatives | 238 - 279 | T10 (10% weight loss) | lew.ro |

| Sulfonamidated Imidazoline Derivatives | 291 - 340 | T50 (50% weight loss) | lew.ro |

| Poly(N-vinylimidazole) | ~500 | Decomposition Complete | acs.org |

Computational and In Silico Studies

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP surface maps the electrostatic potential onto the molecule's electron density, with different colors indicating different potential values.

For Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, an MEP analysis was conducted on its optimized molecular structure. mdpi.comresearchgate.net The resulting MEP map uses a color scale to denote reactive areas:

Red regions indicate the most negative electrostatic potential, representing areas rich in electrons that are susceptible to electrophilic attack.

Blue regions indicate the most positive electrostatic potential, representing electron-deficient areas that are reactive towards nucleophiles. mdpi.com

In the MEP analysis of the benzimidazole (B57391) derivative, the red color, indicating the strongest repulsion and reactivity towards electrophiles, was localized over the phenolic oxygen and carbonyl oxygen atoms. mdpi.com The blue color, indicating the strongest attraction and reactivity towards nucleophiles, was found near the phenolic hydrogen atom. mdpi.com This information is critical for understanding the molecule's interaction with biological targets. Similarly, MEP studies on other molecules show that groups like O=S=O and NH2 can act as electrophilic and nucleophilic centers, respectively, driving intramolecular charge transfer. researchgate.net

Table 3: MEP Analysis of Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate

| Molecular Region | MEP Color | Predicted Reactivity | Reference |

|---|---|---|---|

| Phenolic and Carbonyl Oxygen Atoms | Red (Negative Potential) | Site for Electrophilic Attack | mdpi.com |

| Phenolic Hydrogen Atom | Blue (Positive Potential) | Site for Nucleophilic Attack | mdpi.com |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein or enzyme active site. researchgate.net This in silico method is crucial in modern drug design for understanding drug-receptor interactions and predicting the binding affinity of novel compounds. researchgate.netresearchgate.net

Docking studies have been performed on various imidazole derivatives to evaluate their potential as enzyme inhibitors. For instance, a series of new imidazole derivatives were docked against the Staphylococcus aureus MurB protein, a key enzyme in bacterial cell wall synthesis. researchgate.net Another study investigated imidazole derivatives as inhibitors of GlcN-6-P synthase, where the results showed good binding affinity within the enzyme's active pocket. researchgate.net The binding energy and specific interactions, such as hydrogen bonds with amino acid residues like Thr352 and Lys603, were quantified. researchgate.net